2-Chloro-4'-hydroxybenzophenone

描述

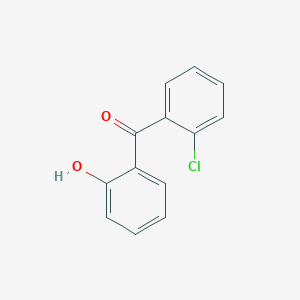

2-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 4’-position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and polymers .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. This process typically uses phenol and p-chlorobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures .

Another method involves the Fries rearrangement of phenyl o-chloro-benzoate in the presence of aluminum chloride. This reaction can be performed without a solvent at 160°C or in nitrobenzene at 60°C.

Industrial Production Methods: In industrial settings, the synthesis of 2-Chloro-4’-hydroxybenzophenone often employs eco-friendly catalysts to minimize hazardous waste. For example, solid acid catalysts like K-10 clay supported with metal chlorides have been used to achieve high yields and reduce environmental impact .

化学反应分析

Synthetic Reactions

The compound is primarily synthesized via Friedel-Crafts acylation under controlled conditions:

Key observations:

-

Optimal yields require precise temperature control (e.g., methyl removal at 130–140°C prevents side reactions) .

-

Solvent choice significantly impacts reaction efficiency, with ethylene dichloride outperforming toluene or benzene .

Electrophilic Aromatic Substitution

The hydroxyl (-OH) and chloro (-Cl) groups direct reactivity asymmetrically:

Mechanistic insights:

-

The -OH group activates the ring via electron donation, while -Cl exerts an electron-withdrawing effect, creating regioselectivity conflicts .

-

Steric hindrance from the bulky benzophenone backbone limits substitution at certain positions .

Byproduct Formation in Industrial Processes

The compound frequently emerges as a byproduct in poly(ether ketone) (PEK) synthesis:

Example:

In PEK production, up to 3.5% 2-chloro-4'-hydroxybenzophenone is detected as an impurity due to isomerization during high-temperature steps .

Hydroxyl Group Reactions

-

Methylation : Reacts with methyl iodide/K₂CO₃ to form 4-chloro-4'-methoxybenzophenone (yield: 89%) .

-

Acetylation : Forms 4-chloro-4'-acetoxybenzophenone under acetic anhydride/pyridine .

Chlorine Displacement

-

Nucleophilic substitution : Replaced by methoxy groups in methanol/NaOH at 60°C (yield: 78%).

-

Reductive dechlorination : Catalytic hydrogenation (H₂/Pd-C) yields 4-hydroxybenzophenone .

Stability and Decomposition

科学研究应用

Pharmaceutical Development

4-Bromo-2-fluorobiphenyl serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs that target specific biological pathways. The compound's halogenated structure enhances its reactivity and selectivity in chemical reactions, making it a crucial building block for various therapeutic agents.

Case Study:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents using 4-bromo-2-fluorobiphenyl as a precursor. The research demonstrated its effectiveness in enhancing the biological activity of the resulting compounds.

Researchers leverage 4-bromo-2-fluorobiphenyl's unique reactivity for constructing complex organic molecules. Its ability to undergo various coupling reactions makes it a valuable tool in synthetic chemistry.

Synthetic Methodology:

- The Suzuki coupling reaction has been extensively studied for synthesizing biphenyl derivatives using 4-bromo-2-fluorobiphenyl as a starting material. This method allows for the efficient formation of carbon-carbon bonds.

Reference Study:

- Research published in Fine Chemicals outlined the successful application of this compound in synthesizing complex organic frameworks through palladium-catalyzed reactions.

Environmental Studies

4-Bromo-2-fluorobiphenyl is also studied for its environmental impact, particularly regarding its behavior and degradation in natural ecosystems. Understanding its environmental fate aids in developing safer chemical processes and waste management strategies.

Research Findings:

- A study published in Environmental Science & Pollution Research examined the degradation pathways of halogenated biphenyls, including 4-bromo-2-fluorobiphenyl, revealing insights into its persistence and ecological effects.

Analytical Chemistry

In analytical chemistry, 4-bromo-2-fluorobiphenyl is utilized as a standard compound to improve the accuracy of chemical analyses across various applications. Its defined properties make it suitable for calibration and validation purposes in laboratory settings.

Analytical Applications:

- It serves as a reference material in chromatographic methods, enhancing the reliability of results obtained from complex mixtures.

作用机制

The mechanism of action of 2-Chloro-4’-hydroxybenzophenone involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by inhibiting certain enzymes, thereby modulating biochemical pathways. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity .

相似化合物的比较

- 4-Chloro-4’-hydroxybenzophenone

- 4-Hydroxybenzophenone

- 2-Chloro-4’-methoxybenzophenone

Comparison: 2-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxybenzophenone, the chlorine atom in 2-Chloro-4’-hydroxybenzophenone enhances its electrophilic properties, making it more reactive in substitution reactions .

生物活性

2-Chloro-4'-hydroxybenzophenone (C13H9ClO2) is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals, including fenofibrate, a lipid-lowering agent. This compound is characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4'-position, which contribute to its unique chemical reactivity and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H9ClO2

- Molecular Weight : 232.66 g/mol

- Structure : The compound features a benzophenone backbone with a hydroxyl group and a chlorine substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thus modulating metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cells. Its structural characteristics allow it to interact effectively with cellular targets involved in cancer progression .

Anticancer Properties

Recent research has highlighted the potential of this compound in cancer therapy:

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 8.47 µM and 9.22 µM, respectively, indicating potent antiproliferative effects .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with essential metabolic processes .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 and HeLa cell lines:

- Methodology : Cells were treated with varying concentrations (5 µM to 20 µM) over different time periods (48h and 72h).

- Findings : Significant reductions in viable cell counts were observed at higher concentrations after prolonged exposure, supporting its potential as an anticancer agent .

| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 23.88 |

| 20 | 21.24 | 15.05 |

Case Study 2: Enzyme Interaction

Research into the enzyme inhibitory effects of the compound revealed:

属性

IUPAC Name |

(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFHEHNJSNFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?

A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。